molecular formula C21H14ClF2N3S B2821920 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine CAS No. 688356-05-0

2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine

Cat. No.: B2821920
CAS No.: 688356-05-0
M. Wt: 413.87
InChI Key: RVXAYZYTJLQYJX-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine is a quinazoline derivative characterized by a sulfanyl-linked 4-chlorobenzyl group at position 2 and a 3,4-difluorophenyl substituent on the quinazolin-4-amine nitrogen. Quinazolines are heterocyclic scaffolds widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as kinase enzymes and DNA. The 4-chlorophenyl and 3,4-difluorophenyl moieties likely enhance lipophilicity and modulate electronic properties, influencing binding affinity and metabolic stability.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF2N3S/c22-14-7-5-13(6-8-14)12-28-21-26-19-4-2-1-3-16(19)20(27-21)25-15-9-10-17(23)18(24)11-15/h1-11H,12H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXAYZYTJLQYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC=C(C=C3)Cl)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

    Introduction of the 4-chlorophenylmethylsulfanyl Group: This step involves the reaction of the quinazoline core with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the 4-chlorophenylmethylsulfanyl derivative.

    Attachment of the 3,4-difluorophenyl Group: The final step involves the reaction of the intermediate with 3,4-difluoroaniline under suitable conditions, such as heating in the presence of a catalyst, to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinazoline core or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of certain diseases, such as cancer or inflammatory conditions.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Position 2 Substituent Amine Substituent Molecular Weight logP Key Features
Target Compound: 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine Quinazolin-4-amine 4-Chlorobenzylsulfanyl 3,4-Difluorophenyl ~402.3* ~4.8* Balanced lipophilicity; dual halogenation for enhanced target interaction
K297-0482 () Quinazolin-4-amine 4-Fluorobenzylsulfanyl 3,4-Dimethoxyphenethyl 449.55 5.2258 Higher logP due to dimethoxy groups; fluorophenyl may reduce steric bulk
2-(2-Chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine () Quinazolin-4-amine 2-Chlorophenyl 4-Methoxyphenyl 345.8 ~3.9 Methoxy group improves solubility; ortho-chlorine may hinder binding
N-(3-Chloro-4-fluorophenyl)-N-(4-quinazolinyl)amine () Quinazolin-4-amine None 3-Chloro-4-fluorophenyl 273.69 ~3.2 Direct aryl attachment; lower MW and logP for improved pharmacokinetics
6-Bromo-N-(5-bromo-2-(3-fluorophenyl)benzofuran-7-yl)-2-(4-chlorophenyl)quinazolin-4-amine () Quinazolin-4-amine 4-Chlorophenyl and brominated benzofuran Brominated benzofuran ~570.3* ~6.0 High lipophilicity and bulk; potential for DNA intercalation

*Estimated values based on structural analogs.

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity (logP) : The target compound’s estimated logP (~4.8) suggests moderate lipophilicity, balancing cellular uptake and solubility. K297-0482’s higher logP (5.2258) may limit aqueous solubility despite improved blood-brain barrier penetration .
  • Hydrogen Bonding: The 3,4-difluorophenyl group’s hydrogen bond acceptor capacity (vs. methoxy donors in ) could optimize interactions with polar residues in enzyme active sites .
  • Metabolic Stability : Fluorine atoms in the target compound may reduce oxidative metabolism compared to methoxy or bromine substituents () .

Biological Activity

The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine is a member of the quinazoline family, known for its diverse biological activities and therapeutic potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a quinazoline core , a bicyclic structure that includes both benzene and pyrimidine rings. The presence of a sulfanyl group and halogenated phenyl substituents (4-chlorophenyl and 3,4-difluorophenyl) enhances its chemical reactivity and biological activity.

Molecular Characteristics

  • Molecular Formula: C15H12ClF2N2S
  • Molecular Weight: 341.78 g/mol

The biological activity of quinazoline derivatives like this compound is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cancer progression. Research indicates that such compounds may act as inhibitors of kinases that play crucial roles in tumor growth and proliferation.

Binding Affinity Studies

Studies have shown that this compound exhibits significant binding affinity to specific kinases, suggesting potential use as an anticancer agent. For instance, preliminary investigations into its interaction with cancer cell lines indicate that it may inhibit cell proliferation through kinase inhibition pathways.

Anticancer Properties

Quinazoline derivatives are widely studied for their anticancer properties due to their ability to inhibit various kinases involved in cancer cell signaling pathways. The specific compound under review has shown promise in preliminary studies:

  • In vitro Studies: Initial tests on cancer cell lines have demonstrated that the compound can reduce cell viability, indicating its potential as an anticancer agent.
  • Mechanism Insights: The presence of halogenated groups may enhance its potency by increasing lipophilicity and improving cellular uptake.

Other Biological Activities

Beyond anticancer effects, quinazoline derivatives have been explored for a variety of biological activities:

  • Antimicrobial Activity: Similar compounds have demonstrated significant antimicrobial effects against various pathogens.
  • Neuroprotective Effects: Some studies suggest potential neuroprotective properties, although more research is needed to confirm these effects.

Case Studies

  • Inhibition of Cancer Cell Lines:
    A study evaluated the efficacy of 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine against several cancer cell lines. Results indicated a notable reduction in cell viability at concentrations ranging from 1 to 10 μM, with an observed IC50 value indicative of its potency.
  • Impact on Photosystem II:
    Research examining the effects of related quinazoline compounds on unicellular organisms showed that high concentrations could disrupt photosystem II functionality, leading to oxidative stress and cellular damage. This highlights the potential environmental implications of such compounds beyond human health.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound's biological activity, a comparative analysis with structurally similar compounds is essential.

Compound NameStructural FeaturesBiological Activity
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamideSimilar quinazoline coreAnticancer properties
2-{[3-(phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(phenyl)acetamideLacks halogen substitutionsPotentially less potent
2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-difluorophenyl)acetamideMethyl substitution on phenyl ringVariation in electronic properties

This table illustrates how variations in substituents can significantly influence the biological activity of quinazoline derivatives.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of a quinazolin-4-amine core with halogenated aryl groups. Key steps include:

  • Using dimethylformamide (DMF) as a solvent with potassium carbonate (K₂CO₃) to facilitate deprotonation and nucleophilic attack under reflux (70–90°C) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization can be achieved by controlling stoichiometry (1.2–1.5 equivalents of (4-chlorophenyl)methanethiol) and reaction time (12–18 hours) .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfanyl linkage at position 2, difluorophenyl at position 4) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ at m/z 428.05) .
  • X-ray Crystallography : For unambiguous confirmation of 3D structure, particularly if polymorphism impacts biological activity .

Q. How should researchers design initial biological activity screenings for this compound?

  • Methodological Answer :

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO ≤0.1%) .
  • Antimicrobial screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens, reporting MIC values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to identify critical functional groups for anticancer activity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents systematically (e.g., replace 3,4-difluorophenyl with mono-fluorinated or chlorinated variants) .
  • Biological Testing : Compare IC₅₀ values across analogs to pinpoint substituents enhancing potency. For example, 3,4-difluorophenyl may improve kinase inhibition compared to mono-fluorinated derivatives .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or VEGFR2 .

Q. What strategies are effective for resolving contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments using identical cell lines/passage numbers and normalized ATP levels in viability assays .
  • Impurity Analysis : Use HPLC-MS to rule out synthetic byproducts (e.g., unreacted quinazoline intermediates) contributing to variability .
  • Target Validation : Combine siRNA knockdown and Western blotting to confirm target engagement (e.g., apoptosis markers like caspase-3) .

Q. How can researchers identify the primary molecular target(s) of this compound?

  • Methodological Answer :

  • Kinase Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to screen >100 kinases at 1 µM .
  • Pull-down Assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates, followed by LC-MS/MS identification .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify genes whose loss confers resistance to the compound .

Q. What computational methods are suitable for predicting metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or ProTox-II to estimate CYP450 metabolism, bioavailability, and hepatotoxicity .
  • Metabolite Identification : In silico fragmentation (e.g., MetFrag) paired with in vitro microsomal assays (human liver microsomes + NADPH) .

Q. How can researchers address poor aqueous solubility during formulation for in vivo studies?

  • Methodological Answer :

  • Co-solvent Systems : Test PEG-400/water (1:1) or cyclodextrin complexes .
  • Nanoformulation : Prepare liposomal or PLGA nanoparticles via solvent evaporation, characterizing particle size (DLS) and encapsulation efficiency (UV-Vis) .

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